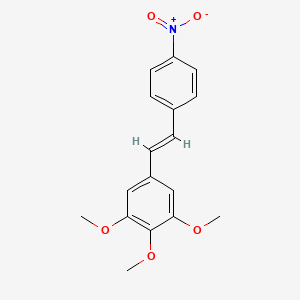

(E)-3,4,5-Trimethoxy-4'-nitrostilbene

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO5 |

|---|---|

Molecular Weight |

315.32 g/mol |

IUPAC Name |

1,2,3-trimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene |

InChI |

InChI=1S/C17H17NO5/c1-21-15-10-13(11-16(22-2)17(15)23-3)5-4-12-6-8-14(9-7-12)18(19)20/h4-11H,1-3H3/b5-4+ |

InChI Key |

UDXWNMYENXAKPA-SNAWJCMRSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for E 3,4,5 Trimethoxy 4 Nitrostilbene and Its Analogues

Historical and Current Synthetic Routes for Stilbene (B7821643) Core Structures

The construction of the stilbene scaffold has been approached through numerous classic and modern organic reactions. Historically, methods like the Perkin reaction have been utilized. researchgate.net Contemporary approaches often rely on olefination reactions and transition metal-catalyzed cross-coupling reactions. Among the most prevalent olefination methods are the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, which are renowned for their reliability in forming carbon-carbon double bonds. nih.govnih.gov Condensation reactions, including the Knoevenagel condensation, also provide a direct route to stilbenoid structures. researchgate.net

Wittig and Wittig-Horner Reaction Variants in Stilbene Synthesisnih.govnih.gov

The Wittig reaction, involving the reaction of a phosphorus ylide with an aldehyde or ketone, and the related Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, are fundamental tools for stilbene synthesis. nih.govwikipedia.org The HWE reaction is particularly advantageous for the synthesis of (E)-stilbenes due to its high stereoselectivity. wikipedia.orgalfa-chemistry.com

The synthesis of (E)-3,4,5-Trimethoxy-4'-nitrostilbene can be effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This approach involves the condensation of a phosphonate carbanion, derived from diethyl(4-nitrobenzyl)phosphonate, with 3,4,5-trimethoxybenzaldehyde (B134019). organic-chemistry.orgarkat-usa.org The phosphonate reagent is typically prepared through the Michaelis-Arbuzov reaction of 4-nitrobenzyl halide with a trialkyl phosphite. alfa-chemistry.com

The reaction proceeds by deprotonation of the diethyl(4-nitrobenzyl)phosphonate using a suitable base to form a stabilized carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. organic-chemistry.org The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the desired stilbene. The use of a stabilized phosphonate, where the carbanion is stabilized by the adjacent nitro group, generally leads to the thermodynamically more stable (E)-isomer as the major product. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Product | Key Advantage |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Diethyl(4-nitrobenzyl)phosphonate | NaH, NaOMe, KOtBu | THF, DMF, DME | (E)-3,4,5-Trimethoxy-4'-nitrostilbene | High E-selectivity |

The stereochemical outcome of Wittig-type reactions is significantly influenced by the nature of the phosphorus reagent and the reaction conditions, including the choice of base and solvent. For the synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons reaction is generally preferred over the classical Wittig reaction. wikipedia.org

The HWE reaction typically employs phosphonates with electron-withdrawing groups, which stabilize the intermediate carbanion. nih.gov This stabilization allows for equilibration of the intermediates, leading to a thermodynamic preference for the formation of the (E)-alkene. wikipedia.org The choice of base can also influence the E/Z ratio. Strong, non-coordinating bases are often used to generate the phosphonate carbanion. organic-chemistry.org Furthermore, the water-soluble nature of the phosphate (B84403) byproduct in the HWE reaction simplifies the purification process compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.com

| Reaction Type | Phosphorus Reagent | Typical Selectivity | Influencing Factors |

|---|---|---|---|

| Wittig Reaction (unstabilized ylide) | Alkyltriphenylphosphonium salt | Z-selective | Salt-free conditions |

| Wittig Reaction (stabilized ylide) | Acyl/ester-substituted phosphonium (B103445) salt | E-selective | Thermodynamic control |

| Horner-Wadsworth-Emmons | Phosphonate with electron-withdrawing group | Highly E-selective | Equilibration of intermediates |

Condensation Reactions for Nitrostilbene Formationresearchgate.netresearchgate.net

Condensation reactions provide a direct and atom-economical route for the formation of the stilbene backbone, particularly for nitrostilbene derivatives. These reactions typically involve the formation of a new carbon-carbon double bond through the reaction of a carbonyl compound with a component possessing an active methylene (B1212753) group.

The Knoevenagel condensation is a versatile method for the synthesis of substituted stilbenes, including nitro-substituted analogues. researchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. sciencemadness.org For the synthesis of nitrostilbenes, suitable active methylene compounds include 4-nitrophenylacetic acid or 4-nitrotoluene. researchgate.net

In a typical procedure, an aromatic aldehyde such as 3,4,5-trimethoxybenzaldehyde is reacted with the active methylene compound in the presence of a base. sciencemadness.org Various catalytic systems have been employed, ranging from simple amines like piperidine (B6355638) to solid-supported bases, which can facilitate easier product purification and catalyst recycling. rsc.org The Knoevenagel condensation often yields the (E)-isomer with high selectivity due to the thermodynamic stability of the trans-configured product. researchgate.net

An alternative and direct approach to nitrostilbenes is the condensation of an arylnitromethane with a benzaldehyde (B42025) derivative. This reaction, often referred to as the Henry reaction or nitroaldol reaction, initially forms a β-nitro alcohol intermediate. wikipedia.orgorganic-chemistry.org Subsequent dehydration of this intermediate yields the corresponding nitroalkene, in this case, a nitrostilbene. organic-chemistry.org

| Condensation Reaction | Reactant 1 | Reactant 2 | Catalyst/Base | Intermediate | Final Product |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Benzaldehyde derivative | Active methylene compound (e.g., 4-nitrophenylacetic acid) | Piperidine, K3PO4, etc. | - | (E)-Nitrostilbene derivative |

| Henry Reaction (followed by dehydration) | Benzaldehyde derivative | Arylnitromethane | Various bases (e.g., KOH) | β-Nitro alcohol | (E)-Nitrostilbene derivative |

Palladium-Catalyzed Cross-Coupling Reactions in Stilbene Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon bonds. rsc.orgmdpi.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, have been extensively developed for constructing the 1,2-diphenylethene core of stilbenes. rsc.orgmdpi.com Methodologies such as the Heck, Stille, Negishi, and Suzuki-Miyaura couplings are frequently employed. nih.gov The Heck reaction, for instance, can couple aryl halides with styrenes to form the stilbene backbone. nih.gov A general advantage of these methods is their tolerance for a wide variety of functional groups and the ability to control the stereochemistry of the resulting double bond, often favoring the thermodynamically more stable (E)-isomer. nih.gov The catalytic cycle typically involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. youtube.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. rsc.orgresearchgate.net

The Miyaura–Suzuki coupling is one of the most reliable and widely applied cross-coupling reactions for stilbene synthesis. wiley-vch.denih.gov This reaction typically involves the coupling of an aryl- or vinyl-boronic acid with an aryl or vinyl halide, catalyzed by a palladium(0) complex in the presence of a base. youtube.comwiley-vch.de A common strategy for synthesizing (E)-stilbene derivatives is the reaction of an (E)-vinylboronic acid or its ester with a substituted aryl bromide. nih.govx-mol.net

A general procedure for the stereocontrolled synthesis of (E)-stilbenes utilizes the coupling of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with various aryl bromides. nih.gov The choice of ligand is critical; for example, the use of sterically bulky tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (t-Bu₃PHBF₄) as a ligand has been shown to be crucial for the successful coupling of both electron-rich and electron-poor aryl bromides, leading to the desired (E)-stilbene products in moderate to good yields. nih.govx-mol.net This method demonstrates excellent retention of the alkene geometry, yielding the (E)-isomer exclusively. nih.gov

Table 1: Representative Conditions for Miyaura-Suzuki Coupling in Stilbene Synthesis

| Catalyst | Ligand | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | t-Bu₃PHBF₄ | K₃PO₄ | 1,4-Dioxane | Moderate to Good | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | MeOH | 40% | researchgate.net |

McMurry Coupling and Reductive Homocoupling Approaches for Stilbene Framework

The McMurry reaction is a powerful method for synthesizing alkenes via the reductive coupling of two carbonyl compounds, such as aldehydes or ketones. wiley-vch.dewikipedia.org This reaction employs low-valent titanium reagents, which are typically generated in situ by reducing titanium chlorides like titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) with a reducing agent such as zinc, lithium aluminum hydride, or magnesium. wikipedia.orgrsc.org The reaction is particularly effective for the synthesis of symmetrical stilbenes through the homocoupling of a single aromatic aldehyde. wiley-vch.de

The mechanism involves two main steps: first, single-electron transfer from the low-valent titanium species to the carbonyl groups induces the formation of a titanium-bound pinacolate (a 1,2-diolate) intermediate. wikipedia.org The second step is the deoxygenation of this intermediate, driven by the high oxophilicity of titanium, which results in the formation of the alkene double bond. wikipedia.org The reaction is often performed in solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). wiley-vch.dersc.org This method is advantageous for creating sterically hindered stilbenes that can be difficult to access through other means. rsc.org

A related approach is the homocoupling of aryl aldehyde tosylhydrazones, which can produce symmetrical (E)-stilbenes in good yields. researchgate.net This reaction is typically carried out in the presence of a base like lithium tert-butoxide. researchgate.net

Table 2: Reagents for McMurry and Reductive Coupling Reactions

| Reaction Type | Titanium Source | Reducing Agent | Typical Substrate | Reference |

|---|---|---|---|---|

| McMurry Coupling | TiCl₃ or TiCl₄ | Zn, LiAlH₄, Mg, K | Aromatic Aldehydes/Ketones | wikipedia.org |

| Reductive Homocoupling | Lithium tert-butoxide / Trimethyl borate | Aryl Aldehyde Tosylhydrazones | researchgate.net |

Synthesis of Key Precursors for (E)-3,4,5-Trimethoxy-4'-nitrostilbene

Benzyl (B1604629) phosphates, specifically phosphonates, are key intermediates for stilbene synthesis via the Horner-Wadsworth-Emmons (HWE) reaction. nih.govorganic-chemistry.org The most common and direct method for preparing these compounds is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, like a substituted benzyl bromide or chloride. organic-chemistry.orgwikipedia.org

The mechanism begins with the Sₙ2 attack of the phosphorus atom on the benzylic carbon of the halide, forming a trialkoxyphosphonium salt intermediate. wikipedia.org The displaced halide ion then attacks one of the alkyl groups on the phosphorus, displacing the phosphonate product in a second Sₙ2 reaction. wikipedia.org For the synthesis of a precursor to (E)-3,4,5-Trimethoxy-4'-nitrostilbene, 3,4,5-trimethoxybenzyl chloride would be reacted with triethyl phosphite, typically with heating, to yield diethyl (3,4,5-trimethoxybenzyl)phosphonate. nih.gov Solvent-free conditions or the use of catalysts like potassium iodide (KI) in polyethylene (B3416737) glycol (PEG) can enhance the reaction efficiency. nih.govfrontiersin.org

The nitro-substituted aromatic ring of (E)-3,4,5-Trimethoxy-4'-nitrostilbene is typically introduced using a precursor like 4-nitrobenzaldehyde (B150856) or a derivative of 4-nitrophenylacetic acid.

4-Nitrobenzaldehyde: This precursor is commonly synthesized by the nitration of benzaldehyde. The reaction is an electrophilic aromatic substitution, usually carried out with a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture). oc-praktikum.de To prevent oxidation of the aldehyde group, it may need to be protected, for example, as an acetal, prior to nitration. researchgate.net The nitration of unprotected benzaldehyde typically yields 3-nitrobenzaldehyde (B41214) as the major product due to the meta-directing effect of the carbonyl group, so specific conditions or starting materials are needed to favor the 4-nitro isomer. oc-praktikum.deprepchem.com

4-Nitrophenylacetic Acid: This compound serves as a precursor in methods like the Perkin condensation. nih.govwiley-vch.de It can be prepared through several routes. One common laboratory method is the hydrolysis of 4-nitrobenzyl cyanide. orgsyn.org The hydrolysis is typically performed under strong acidic conditions, for example, by refluxing with a mixture of sulfuric acid and water. orgsyn.org Another route is the direct nitration of phenylacetic acid, although this can lead to a mixture of isomers. orgsyn.orgscribd.com

Optimization of Reaction Conditions and Yield for Academic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in academic settings. rsc.orgnih.gov For the synthesis of stilbene derivatives, key variables include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. rsc.orgrsc.org

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, design of experiments (DoE) can be employed to systematically investigate these variables. rsc.orgrsc.org For example, in the Heck-Matsuda reaction, a study found that using 2 mol% of a palladium catalyst in tetrahydrofuran (THF) at 66°C provided an optimal balance of cost, practicality, and yield for synthesizing various stilbenes. rsc.org The choice of base and solvent can significantly impact the reaction outcome; for instance, in some Suzuki couplings, potassium carbonate (K₂CO₃) and methanol (B129727) (MeOH) are effective. researchgate.net

The following table summarizes findings from an optimization study of the Heck-Matsuda reaction for stilbene synthesis, demonstrating the effect of different parameters on product yield.

Table 3: Optimization of Heck-Matsuda Reaction for Stilbene Synthesis

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 5 | Benzonitrile | 80 | 80 | rsc.org |

| 2 | 2 | Benzonitrile | 80 | 82 | rsc.org |

| 3 | 2 | THF | 80 | 86 | rsc.org |

| 4 | 2 | THF | 66 | 99 | rsc.org |

| 5 | 2 | 2-MeTHF | 66 | 61 | rsc.org |

Data adapted from an optimization study on the synthesis of a stilbene derivative using an aryldiazonium salt and styrene. rsc.org

Solvent System Optimization in Stilbene Syntheses

The choice of solvent plays a pivotal role in the stereochemical outcome of stilbene syntheses, particularly in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the ratio of (E) to (Z) isomers.

In the context of the Horner-Wadsworth-Emmons reaction, which is a common method for preparing (E)-stilbenes, polar aprotic solvents are often favored. researchgate.netconicet.gov.ar Solvents such as Tetrahydrofuran (THF) and Dimethylformamide (DMF) are frequently employed. researchgate.net The use of THF, for instance, in conjunction with a suitable base, generally promotes the formation of the thermodynamically more stable (E)-alkene. nih.gov This is because the intermediates in the reaction pathway have sufficient lifetime to equilibrate to the more stable transoid arrangement. wikipedia.orgnrochemistry.com

For the Wittig reaction, the nature of the solvent is also a critical factor. Non-polar solvents tend to favor the formation of (Z)-alkenes with non-stabilized ylides, whereas polar aprotic solvents can increase the proportion of the (E)-isomer. otterbein.educram.com The specific synthesis of (E)-3,4',5-trimethoxystilbene, a close analogue of the target compound, has been described using a modified Wittig-Horner reaction, suggesting that careful solvent selection is key to achieving high (E)-selectivity. google.com

Below is a table summarizing the general effects of solvent choice on the stereoselectivity of stilbene synthesis.

| Reaction Type | Solvent Class | Predominant Isomer | Rationale |

| Horner-Wadsworth-Emmons | Polar Aprotic (e.g., THF, DMF) | (E) | Stabilizes intermediates, allowing equilibration to the thermodynamically favored transoid transition state. wikipedia.orgnrochemistry.com |

| Wittig (with stabilized ylides) | Polar Aprotic | (E) | Promotes the formation of the more stable (E)-isomer. cram.com |

| Wittig (with semi-stabilized ylides) | Variable | Mixture of (E) and (Z) | The stereochemical outcome is highly dependent on the specific solvent and reaction conditions. |

Temperature and Pressure Control in Reaction Pathways

Temperature is a critical parameter in controlling the stereoselectivity of stilbene synthesis. In the Horner-Wadsworth-Emmons reaction, higher reaction temperatures generally favor the formation of the (E)-isomer. wikipedia.org This is attributed to the reversibility of the initial addition step at elevated temperatures, which allows for thermodynamic control and the preferential formation of the more stable (E)-alkene. nrochemistry.com A patent for the synthesis of the related compound, (E)-3,4',5-trimethoxystilbene, specifies a reaction temperature range of 0 to 100 °C for the condensation step, indicating that temperature is a key variable to be optimized for maximizing the yield of the (E)-isomer. google.com

Conversely, lower temperatures can sometimes be employed to achieve kinetic control, which may favor the (Z)-isomer in certain Wittig reactions. otterbein.edu However, for the synthesis of the thermodynamically more stable (E)-stilbenes, allowing the reaction to proceed at room temperature or with gentle heating is a common strategy. nih.gov

The effect of pressure on olefination reactions for stilbene synthesis is less commonly reported in the literature compared to solvent and temperature effects. Most synthetic procedures are conducted at atmospheric pressure. While high-pressure conditions can influence reaction rates and equilibria in some organic reactions, their application in standard stilbene syntheses like the Wittig or HWE reactions is not a routine practice for controlling stereoselectivity.

The following table outlines the general influence of temperature on the stereochemical outcome of the Horner-Wadsworth-Emmons reaction.

| Temperature | Predominant Isomer | Rationale |

| Higher (e.g., room temp. to reflux) | (E) | Favors thermodynamic control, leading to the more stable trans-alkene. wikipedia.org |

| Lower (e.g., -78 °C) | May increase (Z) selectivity | Favors kinetic control, where the less stable cis-alkene may be formed faster. |

Isolation and Purification Strategies in Research Synthesis

Following the synthesis of (E)-3,4,5-Trimethoxy-4'-nitrostilbene, a mixture of (E) and (Z) isomers, along with reaction byproducts, is typically obtained. Therefore, effective isolation and purification strategies are essential to obtain the desired (E)-isomer in high purity.

Recrystallization is a primary and often highly effective method for purifying solid stilbene derivatives. mnstate.edu The choice of solvent is critical for successful recrystallization. rochester.edureddit.com An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the formation of pure crystals upon cooling. mnstate.edu For stilbene compounds, common recrystallization solvents include ethanol, hexane, or mixtures such as ethanol/water. rochester.edureddit.com A patent for the synthesis of (E)-3,4',5-trimethoxystilbene specifies recrystallization from an ethanol/water mixture to obtain white lamellar crystals. google.com The higher stability and more ordered packing of the (E)-isomer in a crystal lattice often facilitate its separation from the less stable (Z)-isomer through crystallization.

Chromatographic techniques are also widely used for the separation of stilbene isomers. researchgate.net Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for separating compounds with different polarities. rsc.org The (E) and (Z) isomers of stilbenes often exhibit slightly different polarities, allowing for their separation by this technique. For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, offering higher resolution. tamu.edu

A summary of common purification techniques is provided in the table below.

| Purification Method | Principle | Typical Solvents/Stationary Phases |

| Recrystallization | Difference in solubility between the desired compound and impurities at different temperatures. | Ethanol, Hexane, Ethanol/Water mixtures. google.comrochester.edureddit.com |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Silica gel or alumina with solvent systems like hexane/ethyl acetate. rsc.org |

| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Reversed-phase C18 columns with mobile phases like methanol/water or acetonitrile/water. |

Stereoselective Synthesis of the (E)-Isomer

Achieving a high degree of stereoselectivity in favor of the (E)-isomer is a primary goal in the synthesis of stilbene derivatives like (E)-3,4,5-Trimethoxy-4'-nitrostilbene. The thermodynamically more stable nature of the (E)-isomer is often exploited in synthetic strategies to drive the reaction towards the desired product. nih.gov

Factors Influencing E/Z Stereoselectivity in Stilbene Synthesis

Several factors can be manipulated to influence the (E)/(Z) ratio in stilbene synthesis. The Horner-Wadsworth-Emmons reaction is particularly well-suited for the stereoselective synthesis of (E)-alkenes. wikipedia.orgnrochemistry.com The key factors influencing this selectivity include:

Structure of the Phosphonate Reagent: The use of stabilized phosphonate ylides in the HWE reaction generally leads to a high preference for the (E)-isomer. nrochemistry.com

Choice of Base: The nature of the base used for deprotonating the phosphonate can affect the stereochemical outcome. Strong, non-nucleophilic bases are commonly used.

Reaction Temperature: As previously discussed, higher temperatures tend to favor the formation of the (E)-isomer by allowing the reaction to reach thermodynamic equilibrium. wikipedia.org

Solvent: The solvent can influence the stability of the reaction intermediates, with polar aprotic solvents generally favoring the (E)-product in HWE reactions. conicet.gov.ar

In the Wittig reaction, the stereoselectivity is highly dependent on the nature of the ylide. Stabilized ylides, which are less reactive, typically yield the (E)-alkene, while non-stabilized ylides often favor the (Z)-alkene. cram.com For the synthesis of (E)-3,4,5-Trimethoxy-4'-nitrostilbene, a Horner-Wadsworth-Emmons approach or a Wittig reaction with a stabilized ylide would be the preferred methods to ensure high (E)-selectivity.

The following table summarizes the key factors influencing (E)-selectivity in the Horner-Wadsworth-Emmons reaction.

| Factor | Condition Favoring (E)-Isomer | Rationale |

| Phosphonate Ylide | Stabilized (e.g., with an ester group) | Promotes reversibility of the initial addition, leading to the thermodynamically favored product. nrochemistry.com |

| Temperature | Higher (e.g., room temperature or above) | Allows for equilibration of intermediates to the more stable transoid arrangement. wikipedia.org |

| Solvent | Polar aprotic (e.g., THF, DMF) | Solvates and stabilizes the charged intermediates, facilitating the pathway to the (E)-isomer. conicet.gov.ar |

Experimental Verification of Stereochemical Purity in Research Batches

After synthesis and purification, it is crucial to experimentally verify the stereochemical purity of the (E)-3,4,5-Trimethoxy-4'-nitrostilbene. The primary analytical technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. researchgate.netchegg.com

The (E) and (Z) isomers of stilbenes can be readily distinguished by the chemical shifts and coupling constants of their vinylic protons. rsc.orglibretexts.org

Coupling Constant (J-value): The most definitive feature is the coupling constant between the two vinylic protons. For the (E)-isomer, the protons are in a trans relationship, resulting in a large coupling constant, typically in the range of 12-18 Hz. In contrast, the cis protons of the (Z)-isomer exhibit a smaller coupling constant, usually between 6-12 Hz.

Chemical Shift: The vinylic protons of the (E)-isomer generally resonate at a different chemical shift compared to those of the (Z)-isomer. The exact chemical shifts will depend on the specific substitution pattern of the stilbene.

The ratio of the (E) to (Z) isomers in a mixture can be determined by integrating the respective signals of the vinylic protons in the ¹H NMR spectrum. chegg.com A high degree of stereochemical purity is confirmed by the presence of a single set of vinylic proton signals corresponding to the (E)-isomer and the absence of signals for the (Z)-isomer.

Other analytical techniques such as melting point analysis can also provide an indication of purity, as the (E)- and (Z)-isomers typically have different melting points. The (E)-isomer, being more symmetrical and stable, generally has a higher melting point.

The table below summarizes the expected ¹H NMR characteristics for the vinylic protons of (E)- and (Z)-stilbenes.

| Isomer | Vinylic Proton Relationship | Typical Coupling Constant (J) |

| (E) | trans | 12 - 18 Hz |

| (Z) | cis | 6 - 12 Hz |

Advanced Spectroscopic and Structural Characterization in Research Context

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive proof of the compound's identity and isomeric purity.

High-Resolution ¹H and ¹³C NMR for Assignment of Stilbene (B7821643) Protons and Carbons

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most critical data for structural assignment.

The ¹H NMR spectrum of (E)-3,4,5-Trimethoxy-4'-nitrostilbene is expected to exhibit distinct signals corresponding to each unique proton environment. The protons on the 4'-nitro-substituted phenyl ring typically appear as a well-defined AA'BB' system. Due to the strong electron-withdrawing nature of the nitro group, the ortho protons (H-2' and H-6') are significantly deshielded and appear far downfield, while the meta protons (H-3' and H-5') resonate at a slightly higher field. stackexchange.com The protons on the 3,4,5-trimethoxy-substituted ring (H-2 and H-6) are chemically equivalent and appear as a single peak, a singlet.

A key diagnostic feature for the stilbene core is the signals from the vinylic protons (H-α and H-β). Their large coupling constant (J), typically in the range of 15-17 Hz, is characteristic of a trans or (E)-configuration across the double bond. rsc.org The three methoxy (B1213986) groups at positions 3, 4, and 5 yield two distinct singlets: one with an integration of six protons for the equivalent C-3 and C-5 methoxy groups, and another integrating to three protons for the C-4 methoxy group.

The ¹³C NMR spectrum provides information on the carbon skeleton. The electron-withdrawing nitro group causes the ipso-carbon (C-4') and the ortho-carbons (C-2', C-6') to be deshielded, shifting them downfield. stackexchange.com Conversely, the electron-donating methoxy groups shield the carbons they are attached to (C-3, C-4, C-5), shifting them upfield relative to unsubstituted benzene. The vinylic carbons (C-α and C-β) and the remaining aromatic carbons can be assigned based on established substituent effects and correlation data from 2D NMR experiments.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | Predicted ¹³C NMR Data (125 MHz, CDCl₃) | ||

|---|---|---|---|

| Position | δ (ppm), Multiplicity, J (Hz) | Position | δ (ppm) |

| H-2, H-6 | ~6.75 (s) | C-1 | ~132.5 |

| H-2', H-6' | ~8.20 (d, J ≈ 8.8) | C-2, C-6 | ~104.5 |

| H-3', H-5' | ~7.65 (d, J ≈ 8.8) | C-3, C-5 | ~153.0 |

| H-α | ~7.10 (d, J ≈ 16.5) | C-4 | ~139.0 |

| H-β | ~7.25 (d, J ≈ 16.5) | C-1' | ~144.0 |

| 3,5-OCH₃ | ~3.90 (s) | C-2', C-6' | ~127.0 |

| 4-OCH₃ | ~3.95 (s) | C-3', C-5' | ~124.0 |

| C-4' | ~147.0 | ||

| C-α | ~125.0 | ||

| C-β | ~132.0 | ||

| 3,5-OCH₃ | ~56.2 | ||

| 4-OCH₃ | ~61.0 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Regioisomer Analysis

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex connectivity and definitively distinguishing between potential regioisomers. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, a COSY spectrum would show a strong cross-peak between the vinylic protons H-α and H-β, confirming their direct coupling. It would also show correlations between the adjacent protons on the 4'-nitrophenyl ring (H-2'/H-6' with H-3'/H-5'). uvic.ca

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons to which they are directly attached (¹JCH coupling). libretexts.orgyoutube.comlibretexts.org This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its known proton signal. For example, the singlet at ~6.75 ppm would correlate to the carbon signal at ~104.5 ppm, assigning these to H-2/H-6 and C-2/C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for mapping the complete molecular structure. It reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.orgyoutube.comlibretexts.org Key HMBC correlations would include:

The vinylic proton H-α showing correlations to the ipso-carbon of the trimethoxyphenyl ring (C-1) and the other vinylic carbon (C-β).

The vinylic proton H-β showing correlations to the ipso-carbon of the nitrophenyl ring (C-1') and the other vinylic carbon (C-α).

The protons of the methoxy groups showing a three-bond correlation to the specific aromatic carbon they are attached to, confirming the 3,4,5-substitution pattern.

The aromatic protons H-2/H-6 showing correlations to carbons C-3/C-5 and C-4, confirming the connectivity within the trimethoxyphenyl ring.

| Key Expected 2D NMR Correlations | ||

|---|---|---|

| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) |

| COSY | H-α | H-β |

| H-2'/H-6' | H-3'/H-5' | |

| HSQC/HMQC | H-2, H-6 | C-2, C-6 |

| H-α | C-α | |

| 3,5-OCH₃ | 3,5-OCH₃ | |

| HMBC | H-α | C-1, C-2, C-6, C-β |

| H-β | C-1', C-2', C-6', C-α | |

| 4-OCH₃ | C-4 |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry is a crucial analytical technique that provides information about the mass, and therefore the molecular formula and fragmentation pattern, of a compound. Different ionization methods offer distinct advantages.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. rsc.org For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, analysis in positive ion mode would be expected to produce the protonated molecular ion [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) of the precursor ion can provide structural information. Common fragmentation pathways for nitroaromatic compounds can include the loss of NO₂ or NO radicals. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of a sample and identifying any volatile impurities or byproducts from the synthesis. ekb.eg The compound is first vaporized and separated on a GC column before entering the mass spectrometer, which typically uses a hard ionization method like Electron Ionization (EI).

Under EI (70 eV), extensive fragmentation is expected. The resulting mass spectrum, or fragmentation pattern, is a reproducible fingerprint of the molecule. For this stilbene derivative, characteristic fragments would likely arise from:

Cleavage at the vinylic bond.

Loss of a methyl radical (•CH₃) from a methoxy group.

Loss of a nitro group (•NO₂).

Loss of a nitroso group (•NO). youtube.com

Sequential loss of formaldehyde (B43269) (CH₂O) from methoxy groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass-to-charge ratio, often to within a few parts per million (ppm). uci.edu This precision allows for the determination of a compound's elemental composition. researchgate.netnih.gov The calculated exact mass (monoisotopic mass) of (E)-3,4,5-Trimethoxy-4'-nitrostilbene is determined by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). missouri.edusisweb.com By comparing the experimentally measured mass to the calculated mass, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other potential formulas with the same nominal mass.

| Mass Spectrometry Data for (E)-3,4,5-Trimethoxy-4'-nitrostilbene | |

|---|---|

| Molecular Formula | C₁₇H₁₇NO₅ |

| Nominal Mass | 315 u |

| Calculated Exact Mass ([M]) | 315.11067 u |

| Calculated Exact Mass ([M+H]⁺) | 316.11845 u |

| Calculated Exact Mass ([M+Na]⁺) | 338.09989 u |

Chromatographic Methodologies for Purity Assessment and Isolation of Analogues

The analysis and purification of (E)-3,4,5-Trimethoxy-4'-nitrostilbene and its analogues rely on advanced chromatographic techniques that offer high resolution, sensitivity, and efficiency. These methods are crucial for assessing the purity of synthesized compounds, isolating them from complex reaction mixtures, and preparing them for further spectroscopic and biological evaluation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV/VIS, DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of stilbene derivatives due to its versatility and resolving power. measurlabs.com For a compound like (E)-3,4,5-Trimethoxy-4'-nitrostilbene, which possesses strong chromophores, UV/VIS detection is particularly effective. The extensive conjugated π-system of the stilbene backbone, coupled with the electron-donating trimethoxy groups and the electron-withdrawing nitro group, results in significant absorption in the UV-Visible range. researchgate.net

A Diode-Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is often preferred over a standard UV/VIS detector. shimadzu.com While a conventional UV/VIS detector measures absorbance at one or a few pre-selected wavelengths, a DAD scans a wide range of wavelengths simultaneously, providing a complete UV-Vis spectrum for any eluting peak. measurlabs.comshimadzu.com This capability is invaluable for peak purity assessment, as it can reveal the presence of co-eluting impurities with different spectral profiles, and for compound identification by comparing the acquired spectrum with that of a known standard. shimadzu.com

The selection of chromatographic conditions, including the stationary phase (e.g., C18, Phenyl) and mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water gradients), is optimized to achieve baseline separation of the target compound from starting materials, by-products, and other related analogues. lcms.czresearchgate.net

Table 1: Typical HPLC-DAD Parameters for Analysis of (E)-3,4,5-Trimethoxy-4'-nitrostilbene

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation of stilbenes. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds based on polarity. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Detection | DAD (e.g., 200-400 nm) | Acquires full UV-Vis spectra for peak identification and purity. |

| Column Temp. | 25-30 °C | Maintains reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. lcms.cz This reduction in particle size leads to a dramatic increase in chromatographic efficiency, resolution, and speed. lcms.cz For the analysis of (E)-3,4,5-Trimethoxy-4'-nitrostilbene, UPLC can provide much sharper and narrower peaks, allowing for better separation of closely related isomers and impurities that might not be resolved by HPLC. lcms.cz The increased pressure tolerance of UPLC systems allows for the use of longer columns and/or higher flow rates, significantly reducing analysis times without sacrificing resolution. lcms.cz This high-throughput capability is particularly advantageous in research settings for rapid purity checks of multiple samples or for screening libraries of analogous compounds.

Hyphenated LC-MS and LC-NMR for Integrated Separation and Structural Information

To obtain unambiguous structural information alongside chromatographic separation, HPLC and UPLC systems are often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

LC-MS: In LC-MS, the eluent from the chromatography column is directed into a mass spectrometer. mdpi.com This technique combines the separation power of LC with the sensitive and specific detection of MS. For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, LC-MS can provide the molecular weight of the compound with high accuracy, confirming its elemental composition. Furthermore, fragmentation patterns obtained through tandem MS (MS/MS) can offer valuable structural information about the different parts of the molecule, aiding in the identification of unknown analogues or degradation products. mdpi.com

LC-NMR: While less common due to lower sensitivity compared to MS, LC-NMR is a powerful tool for the direct structural elucidation of compounds in a mixture. After separation on the LC column, the eluent flows through a specialized NMR flow cell. This allows for the acquisition of 1D and 2D NMR spectra (like ¹H, COSY) of the isolated compound without the need for traditional offline fraction collection and sample preparation. core.ac.uk This can be particularly useful for identifying unstable compounds or for complex mixtures where isolation is challenging.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure, stereochemistry, and detailed conformational features. nih.govmdpi.com

Determination of Conformation and Intermolecular Interactions

The crystal structure reveals the molecule's conformation, including bond lengths, bond angles, and torsion angles. researchgate.net For stilbene derivatives, a key feature is the degree of planarity across the central ethylene (B1197577) bridge and the two aromatic rings. While the trans-stilbene (B89595) scaffold tends towards planarity to maximize conjugation, steric hindrance from substituents can cause the phenyl rings to twist out of the plane of the C=C double bond. researchgate.net

Analysis of the crystal structure of compounds with similar substitution patterns, such as other trimethoxy-substituted stilbenes, shows that the molecule is nearly planar. researchgate.net Intermolecular interactions, which govern how molecules pack together in the crystal lattice, can be meticulously analyzed. nih.govmdpi.com For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, one would expect to observe various weak non-covalent interactions, such as:

C-H···O hydrogen bonds: Involving hydrogen atoms from the phenyl rings or methoxy groups and oxygen atoms of the nitro or methoxy groups on neighboring molecules. mdpi.com

C-H···π interactions: Where a C-H bond points towards the electron-rich π-system of an aromatic ring of an adjacent molecule. researchgate.net

π-π stacking: Offset stacking interactions between the aromatic rings of adjacent molecules.

Table 2: Expected Crystallographic Data and Interaction Types for (E)-3,4,5-Trimethoxy-4'-nitrostilbene

| Parameter | Expected Observation | Significance |

|---|---|---|

| Molecular Conformation | Near-planar stilbene core with slight twists of phenyl rings. | Confirms (E)-isomer configuration and reveals steric effects of substituents. |

| C=C Bond Length | ~1.33 Å | Typical for a double bond in a conjugated system. |

| C-C Single Bonds (Stilbene) | ~1.47 Å | Shorter than a typical C-C single bond due to π-conjugation. |

| Intermolecular Interactions | C-H···O bonds, C-H···π stacking, Dipole-dipole interactions. | Dictates the crystal packing, density, and melting point. |

Analysis of Supramolecular Networks and Non-centrosymmetric Space Groups

The collective effect of intermolecular interactions leads to the formation of a three-dimensional supramolecular network. nih.govrsc.org The specific arrangement of molecules in the crystal is described by its space group. Molecules with a permanent dipole moment, such as (E)-3,4,5-Trimethoxy-4'-nitrostilbene (due to the opposing electron-donating and -withdrawing groups), have the potential to crystallize in non-centrosymmetric space groups. rsc.org

A centrosymmetric space group possesses a center of inversion, meaning that for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z). In such an arrangement, the molecular dipoles often align in an anti-parallel fashion, canceling each other out. researchgate.net In contrast, crystallization in one of the 21 non-centrosymmetric space groups can lead to a net alignment of molecular dipoles, resulting in bulk properties like second-harmonic generation (SHG), a key characteristic of nonlinear optical (NLO) materials. rsc.orgresearchgate.net The study of the supramolecular assembly provides insight into how molecular design can be used to control crystal packing and achieve desired material properties. rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| (E)-3,4,5-Trimethoxy-4'-nitrostilbene |

| Acetonitrile |

Vibrational Spectroscopy for Functional Group and Conformational Insights

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. In the case of (E)-3,4,5-Trimethoxy-4'-nitrostilbene, the key vibrational modes are associated with the nitro group, the trimethoxy-substituted ring, the trans-alkene bridge, and the monosubstituted phenyl ring.

The nitro group (NO₂) exhibits characteristic strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The precise position of these peaks can be influenced by the electronic effects of the rest of the molecule.

The methoxy groups (O-CH₃) attached to the phenyl ring also have distinct vibrational signatures. These include C-H stretching vibrations of the methyl group, typically found just below 3000 cm⁻¹, and the characteristic C-O stretching vibrations. The asymmetric C-O-C stretching usually appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. nih.gov

The trans-alkene C=C double bond, a defining feature of the stilbene core, gives rise to a C=C stretching vibration around 1600 cm⁻¹. clinicsearchonline.org However, this can sometimes overlap with aromatic ring vibrations. The most telling vibration for the trans configuration is the out-of-plane C-H wagging of the alkene hydrogens, which produces a strong, characteristic band in the 960-980 cm⁻¹ region.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The substitution pattern on the two aromatic rings influences the C-H out-of-plane bending bands in the 675-900 cm⁻¹ region, which can provide conformational clues.

Table 1: Key FTIR Vibrational Assignments for (E)-3,4,5-Trimethoxy-4'-nitrostilbene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretching | Aromatic Nitro (NO₂) | 1520 - 1560 | Strong |

| Symmetric Stretching | Aromatic Nitro (NO₂) | 1340 - 1370 | Strong |

| C-H Stretching | Aromatic | 3000 - 3100 | Medium |

| C=C Stretching | Aromatic Rings | 1580 - 1610 | Medium |

| C=C Stretching | Alkene (Stilbene Bridge) | ~1600 | Medium |

| Trans C-H Wagging | Alkene (Stilbene Bridge) | 960 - 980 | Strong |

| Asymmetric C-O-C Stretching | Methoxy (Ar-O-CH₃) | 1240 - 1260 | Strong |

| Symmetric C-O-C Stretching | Methoxy (Ar-O-CH₃) | 1030 - 1050 | Strong |

Note: The data in this table is based on characteristic frequencies for the specified functional groups and may vary slightly for the specific molecule.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. nsf.gov Vibrational modes that result in a change in molecular polarizability are Raman active. utwente.nl For a molecule like (E)-3,4,5-Trimethoxy-4'-nitrostilbene, which possesses a center of symmetry in its stilbene core, Raman spectroscopy is particularly useful because vibrations that are weak or forbidden in the IR spectrum can be strong in the Raman spectrum.

The symmetric vibrations of the molecule are often prominent in Raman spectra. Key applications include:

Stilbene Backbone: The C=C stretching of the central alkene bridge, often around 1640 cm⁻¹, and the C-phenyl stretching vibrations are typically very strong in the Raman spectrum of stilbenes, providing clear confirmation of the core structure. researchgate.net

Aromatic Rings: The symmetric "breathing" modes of the phenyl rings give rise to intense Raman signals.

Nitro Group: The symmetric NO₂ stretch, also visible in FTIR, typically produces a strong and easily identifiable Raman band, making it a useful diagnostic peak.

Because (E)-3,4,5-Trimethoxy-4'-nitrostilbene is a colored compound with an extended π-conjugated system, it is a candidate for Resonance Raman (RR) spectroscopy. nsf.gov By using a laser excitation wavelength that falls within the molecule's electronic absorption band, a significant enhancement of specific Raman bands can be achieved. This enhancement is particularly pronounced for the vibrational modes associated with the chromophore—the part of the molecule responsible for light absorption. In this case, the vibrations of the entire conjugated system, from the trimethoxy-phenyl ring through the alkene bridge to the nitrophenyl ring, would be selectively enhanced, providing detailed information about the structure of the molecule in its excited electronic state.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of (E)-3,4,5-Trimethoxy-4'-nitrostilbene is dominated by its extended π-conjugated system, which is further modulated by the presence of electron-donating and electron-withdrawing groups.

This compound is a classic example of a "push-pull" or donor-acceptor system. The three methoxy (-OCH₃) groups on one phenyl ring act as strong electron-donating groups (the "push"), while the nitro (-NO₂) group on the other ring is a powerful electron-withdrawing group (the "pull"). This arrangement facilitates a significant intramolecular charge transfer (ICT) upon electronic excitation.

The UV-Vis spectrum is expected to show two main absorption bands:

A higher-energy band at shorter wavelengths (typically < 300 nm) corresponding to π → π* transitions localized primarily within the aromatic rings (benzenoid bands).

A lower-energy, high-intensity band at a longer wavelength (λ_max), likely in the near-UV or visible region (~350-450 nm), which is characteristic of the ICT from the electron-rich trimethoxyphenyl moiety to the electron-deficient nitrophenyl moiety across the stilbene bridge. researchgate.net This ICT band is responsible for the compound's color.

The position and intensity of the λ_max are highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the excited state, which has a larger dipole moment due to the charge transfer, is stabilized more than the ground state. This stabilization typically leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. uomustansiriyah.edu.iq

Table 2: Expected UV-Visible Absorption Data for (E)-3,4,5-Trimethoxy-4'-nitrostilbene

| Transition Type | Chromophore System | Expected λ_max Range (nm) | Key Characteristics |

|---|---|---|---|

| π → π* | Phenyl Rings | 250 - 300 | High intensity, less sensitive to solvent polarity. |

Note: The specific λ_max values are estimations based on related nitrostilbene derivatives and push-pull systems. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| (E)-3,4,5-Trimethoxy-4'-nitrostilbene |

| cis-stilbene |

| trans-stilbene |

| (E)-3,4,5-trimethoxy-4'-hydroxystilbene |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For complex organic molecules like (E)-3,4,5-Trimethoxy-4'-nitrostilbene, these computational methods provide a framework for understanding its structure-property relationships at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules in their ground state. epstem.netclinicsearchonline.org It allows for the accurate calculation of various molecular properties, providing a balance between computational cost and accuracy. DFT methods are employed to determine the optimized geometry, electronic energy, and distribution of electron density within the molecule. For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, DFT calculations would confirm a stable geometric configuration where the stilbene (B7821643) backbone allows for extensive π-conjugation between the two substituted phenyl rings.

The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic behavior and reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap generally signifies a molecule that is more easily polarized, more chemically reactive, and has higher biological activity. nih.govresearchgate.net

In (E)-3,4,5-Trimethoxy-4'-nitrostilbene, the presence of electron-donating trimethoxy groups on one phenyl ring and a potent electron-withdrawing nitro group on the other creates a "push-pull" system. This electronic arrangement is expected to significantly lower the HOMO-LUMO gap compared to unsubstituted stilbene. The HOMO is anticipated to be localized primarily on the electron-rich 3,4,5-trimethoxyphenyl moiety, while the LUMO would be concentrated on the electron-deficient 4'-nitrophenyl ring. This separation of frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation, a characteristic feature of push-pull chromophores. semanticscholar.org

| Parameter | Description | Expected Trend for (E)-3,4,5-Trimethoxy-4'-nitrostilbene |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | Relatively high (less negative) due to electron-donating groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | Relatively low (more negative) due to the electron-withdrawing group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. | Small, suggesting high reactivity and polarizability. |

| Electronic Excitation | Transition of an electron from an occupied to an unoccupied orbital, often from HOMO to LUMO. | Characterized by a significant intramolecular charge transfer from the trimethoxy-phenyl to the nitrophenyl moiety. |

Molecular Orbital Analysis

A detailed molecular orbital analysis extends beyond the HOMO and LUMO to provide a complete picture of electron distribution. For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, the π-orbitals are of particular interest due to the conjugated system spanning the entire molecule. The analysis would show significant p-orbital contributions from the carbon atoms of both aromatic rings and the vinyl bridge, forming a continuous network for electron delocalization. The electron-donating effect of the methoxy (B1213986) groups increases the electron density in the π-system of their attached ring, while the electron-withdrawing nitro group decreases it in the other, which is consistent with the expected localization of the HOMO and LUMO.

Reactivity Indices and Fukui Functions

Conceptual DFT provides a set of reactivity indices that quantify and predict the chemical behavior of a molecule. These include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. ymerdigital.comscm.com

For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, the Fukui functions would predict distinct regions of reactivity. The electron-rich trimethoxyphenyl ring is expected to be the primary site for electrophilic attack. Conversely, the electron-deficient nitrophenyl ring, particularly the carbon atom attached to the nitro group and the nitrogen atom of the nitro group itself, would be the most probable sites for nucleophilic attack. The presence of a nitro group is known to strongly influence local reactivity and can be associated with specific signatures in Fukui function analysis. mdpi.com

| Reactivity Descriptor | Predicted Site on (E)-3,4,5-Trimethoxy-4'-nitrostilbene |

| Electrophilic Attack | Atoms on the 3,4,5-trimethoxyphenyl ring. |

| Nucleophilic Attack | Atoms on the 4'-nitrophenyl ring, especially near the nitro group. |

| Radical Attack | Likely to have sites on both rings, with specificity depending on the nature of the radical species. |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For stilbene derivatives, a key feature is the planarity of the molecule, which maximizes the overlap of p-orbitals and the extent of π-conjugation. Crystal structure studies of similar molecules, such as 4-nitrostilbene, show a nearly planar conformation with only a small dihedral angle between the phenyl rings. nih.gov It is expected that (E)-3,4,5-Trimethoxy-4'-nitrostilbene also adopts a predominantly planar ground-state conformation to maximize electronic conjugation. Substituents in the ortho positions can induce significant steric hindrance, forcing the rings out of planarity, but the substitution pattern in this molecule is not expected to cause major steric clashes that would disrupt the planar stilbene core. researchgate.net

Impact of Substituents on Stilbene E/Z Isomer Stability

Stilbenes exist as two geometric isomers: the E (trans) and Z (cis) forms. For the parent stilbene molecule and its derivatives, the E isomer is overwhelmingly the more thermodynamically stable form. mdpi.com This preference is attributed to the significant steric hindrance between the two phenyl rings in the Z isomer, which forces them into a crowded, higher-energy conformation. The energy barrier for the thermal isomerization from the less stable Z isomer to the more stable E isomer is substantial, making the process unlikely without an external energy input, such as UV irradiation. rsc.org While the "push-pull" electronic nature of the substituents in (E)-3,4,5-Trimethoxy-4'-nitrostilbene profoundly affects its electronic and optical properties, it does not override the fundamental steric factors that govern the relative stability of the geometric isomers. Therefore, the (E)-isomer remains the more stable and predominant form.

Torsional Barriers and Molecular Flexibility

The molecular flexibility of (E)-3,4,5-Trimethoxy-4'-nitrostilbene is primarily dictated by the rotational barriers around the single bonds connecting the phenyl rings to the central ethylenic bridge. Theoretical studies on the parent compound, trans-stilbene (B89595), provide a fundamental framework for understanding these dynamics. For trans-stilbene, the key motions involve the independent rotation of the phenyl rings and a "pedalling" motion of the central double bond. researchgate.net High-level calculations have established that trans-stilbene favors a planar conformation in its ground state. researchgate.net

For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, the substitution pattern significantly influences these torsional barriers. The presence of three bulky methoxy groups on one phenyl ring and a nitro group on the other introduces steric and electronic effects. The rotation of the 3,4,5-trimethoxyphenyl group is expected to have a higher energy barrier compared to unsubstituted stilbene due to steric hindrance from the ortho-methoxy groups. Similarly, the rotation of the 4'-nitrophenyl group is influenced by the electronic conjugation between the nitro group and the π-system of the stilbene backbone. This conjugation stabilizes the planar conformation, thus increasing the energy barrier for rotation.

Table 1: Estimated Torsional Barriers for Stilbene Analogues Note: This table is illustrative, based on computational studies of related molecules. Specific values for (E)-3,4,5-Trimethoxy-4'-nitrostilbene require dedicated calculation.

| Compound | Rotational Motion | Estimated Barrier (kcal/mol) | Reference Principle |

|---|---|---|---|

| trans-Stilbene | Single Phenyl Ring Rotation | ~1.5 - 3.0 | researchgate.net |

| (E)-3,4,5-Trimethoxy-4'-nitrostilbene | Nitrophenyl Ring Rotation | > 3.0 | Increased conjugation |

| (E)-3,4,5-Trimethoxy-4'-nitrostilbene | Trimethoxyphenyl Ring Rotation | > 3.0 | Steric hindrance |

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of (E)-3,4,5-Trimethoxy-4'-nitrostilbene, providing a direct link between the molecule's structure and its spectral signature.

Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are essential for confirming the molecular structure and assigning experimental spectra. The calculated chemical shifts are typically benchmarked against a reference compound, such as tetramethylsilane (B1202638) (TMS).

For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, the chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing nitro group. The protons on the trimethoxyphenyl ring are expected to be shielded (shifted upfield) compared to benzene, while the protons on the nitrophenyl ring will be significantly deshielded (shifted downfield). The ethylenic protons' chemical shifts and their coupling constant are particularly diagnostic. A large vicinal coupling constant (³JHH) of approximately 15-18 Hz is characteristic of the trans (E) configuration of the double bond. ipb.pt

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants Note: This is a hypothetical table based on known substituent effects in stilbene systems. Actual values may vary.

| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (Hz) | Rationale |

|---|---|---|---|

| H-α / H-β (ethylenic) | 7.0 - 7.5 | ³JHH ≈ 16 Hz | Trans configuration |

| H-2', H-6' (ortho to NO₂) | ~8.2 | ³JHH ≈ 8-9 Hz | Strong deshielding by NO₂ group |

| H-3', H-5' (meta to NO₂) | ~7.7 | ³JHH ≈ 8-9 Hz | Deshielding by NO₂ group |

| H-2, H-6 | ~6.8 | ⁴JHH ≈ 2 Hz | Shielding by OCH₃ groups |

| OCH₃ (para) | ~3.8 | - | Typical methoxy shift |

| OCH₃ (meta) | ~3.9 | - | Typical methoxy shift |

Vibrational Spectra Simulation (IR, Raman, VCD, ROA)

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is typically performed using DFT calculations to determine the normal modes of vibration and their corresponding frequencies. These theoretical spectra are crucial for assigning the bands observed in experimental measurements. The potential energy distribution (PED) analysis is often used to characterize the nature of each vibrational mode.

For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, the simulated IR and Raman spectra would be dominated by characteristic group frequencies. Key vibrational modes include:

NO₂ stretching: Strong, distinct bands for the asymmetric (around 1500-1540 cm⁻¹) and symmetric (around 1330-1360 cm⁻¹) stretches are expected, which are characteristic of aromatic nitro compounds. esisresearch.org

C-O stretching: Vibrations associated with the methoxy groups would appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). esisresearch.org

C=C stretching: The central alkene bond stretch would give rise to a band around 1620-1640 cm⁻¹.

Trans C-H bend: A strong out-of-plane C-H bending vibration for the trans-alkene protons is expected around 960-980 cm⁻¹, providing clear evidence for the (E)-isomer.

Advanced techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) can provide information about the molecule's chirality. While the ground state of (E)-3,4,5-Trimethoxy-4'-nitrostilbene is achiral, chiral conformations can be populated due to thermal motion along the torsional coordinates, which could potentially be probed by these methods.

Table 3: Predicted Characteristic Vibrational Frequencies Note: Frequencies are based on computational studies of related nitro- and methoxy-substituted aromatic compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| NO₂ Asymmetric Stretch | 1500 - 1540 | Strong | Medium |

| NO₂ Symmetric Stretch | 1330 - 1360 | Strong | Strong |

| C=C (alkene) Stretch | 1620 - 1640 | Medium | Strong |

| C-O (aryl-ether) Stretch | 1240 - 1260 | Strong | Medium |

| C-H (trans-alkene) Out-of-Plane Bend | 960 - 980 | Strong | Weak |

Solvent Effects in Theoretical Models

The properties of (E)-3,4,5-Trimethoxy-4'-nitrostilbene, a polar molecule, can be significantly influenced by its environment, particularly the solvent. Theoretical models must account for these solvent effects to provide realistic predictions. researchgate.net

Implicit Solvation Models (e.g., PCM)

Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods for incorporating bulk solvent effects. researchgate.net In this approach, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated.

For a polar molecule like (E)-3,4,5-Trimethoxy-4'-nitrostilbene, PCM is effective in predicting changes in conformational stability, electronic properties, and spectroscopic shifts in different solvents. For instance, polar solvents are expected to stabilize the more polar ground state of the molecule, potentially altering torsional barriers and influencing the UV-Vis absorption spectrum.

Explicit Solvent Molecule Inclusion in Simulations

While implicit models capture bulk effects, they cannot describe specific short-range interactions like hydrogen bonding. Explicit solvent models address this by including a number of individual solvent molecules in the quantum mechanical calculation. arxiv.orgpitt.edu This "microsolvation" or QM/MM (Quantum Mechanics/Molecular Mechanics) approach treats the solute and the first solvation shell with high-level quantum mechanics, while the rest of the solvent is treated with a simpler model.

For (E)-3,4,5-Trimethoxy-4'-nitrostilbene, explicit solvent models would be particularly important in protic solvents like water or alcohols. These solvent molecules can form hydrogen bonds with the oxygen atoms of the nitro and methoxy groups. Such specific interactions can have a profound effect on the molecule's electronic structure, excited-state dynamics, and vibrational frequencies. researchgate.net For example, studies on other nitroaromatic compounds have shown that strong interactions between a solvent molecule and a nitro group can significantly alter excited-state reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery and materials science. These computational methodologies establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. For (E)-3,4,5-Trimethoxy-4'-nitrostilbene and related compounds, these approaches have been instrumental in predicting their potential as therapeutic agents and understanding the structural features that govern their behavior.

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of predictive QSAR models for the biological activity of stilbene derivatives, including those structurally related to (E)-3,4,5-Trimethoxy-4'-nitrostilbene, has been a significant area of research. These models are constructed by correlating various molecular descriptors with experimentally determined biological activities, such as anticancer or anti-inflammatory effects.

One approach involves three-dimensional QSAR (3D-QSAR) analysis. For a series of trans-stilbene derivatives, a 3D-QSAR model was developed to identify key molecular features responsible for their inhibitory activity against cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer. nih.gov Such models, once validated, can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective inhibitors. nih.gov The predictive power of these models is crucial for prioritizing candidates for further experimental investigation. nih.gov

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, and 3D) and can encompass a wide range of properties, including electronic, steric, and hydrophobic characteristics. jmaterenvironsci.com For nitroaromatic compounds, descriptors such as hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO) have been shown to be important indicators of their biological activity, including mutagenicity. nih.gov

The table below illustrates the types of molecular descriptors that are typically employed in QSAR studies of stilbene-like molecules.

| Descriptor Category | Examples of Descriptors | Relevance to Biological Activity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences electrostatic interactions with biological targets. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule within a receptor's binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and transport to the target site. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |

| Quantum Chemical | ELUMO, EHOMO, Chemical hardness | Relates to the reactivity and stability of the molecule. |

This table is a representative example of descriptors used in QSAR studies and is not exhaustive.

Correlation of Molecular Descriptors with Photophysical Properties

QSPR studies have been employed to understand and predict the photophysical properties of stilbene derivatives. These properties, such as absorption and emission spectra, are crucial for applications in materials science, for instance, in the development of fluorescent probes and photo-responsive materials.

Computational methods, including theoretical calculations, are used to predict the UV-Vis spectral properties of stilbene isomers. chemrxiv.org For a series of stilbene-substituted octasilicates, density functional theory (DFT) calculations were used to support experimental findings and explain the observed red-shifts in emission spectra. nih.gov These studies revealed that the interaction of stilbene π* orbitals with the LUMO of the silica (B1680970) cage plays a significant role in their photophysical behavior. nih.gov

The photochemistry of methoxy-substituted stilbenes has been investigated in various solvents, revealing that the formation of a highly polarized charge-transfer excited state can significantly influence their photophysical properties, such as fluorescence quantum yield and trans-cis isomerization. nih.govacs.org The unique photophysical properties of these compounds are attributed to their electronic structure in the excited state. nih.gov

The following table showcases key photophysical properties of stilbene derivatives and the molecular descriptors that can be correlated with them.

| Photophysical Property | Relevant Molecular Descriptors | Significance of Correlation |

| Absorption Maximum (λmax) | HOMO-LUMO gap, Conjugation length, Substituent effects (Hammett constants) | Predicts the color of the compound and the energy required for electronic excitation. |

| Emission Maximum (λem) | Stokes shift, Solvent polarity parameters | Determines the color of fluorescence and provides insights into excited-state relaxation processes. |

| Fluorescence Quantum Yield (Φf) | Non-radiative decay rates, Intersystem crossing rates | Indicates the efficiency of the fluorescence process. |

| Excited-State Lifetime (τf) | Radiative and non-radiative decay rates | Measures the duration of the excited state. |

This table provides examples of correlations in QSPR studies of photophysical properties and is for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational changes, interactions with the surrounding environment, and the stability of molecular complexes. For (E)-3,4,5-Trimethoxy-4'-nitrostilbene and its analogs, MD simulations can reveal crucial information about their flexibility, solvation, and interactions with biological macromolecules.

MD simulations have been used to investigate the interactions between selected stilbenoids, such as resveratrol (B1683913) and its methylated derivatives, and polymers in amorphous solid dispersions. researchgate.net These simulations can elucidate the hydrogen bond networks and the mobility of the stilbenoid molecules within the polymer matrix, which are critical factors for improving the solubility and bioavailability of poorly soluble compounds. researchgate.net

In a study of 2,3,3′,4′-tetramethoxy-trans-stilbene, a combination of experimental techniques and MD simulations provided a detailed picture of the molecule's reorientational dynamics. rsc.orgresearchgate.net The simulations revealed the internal molecular mobility associated with the reorientation of the four methyl groups and highlighted the influence of intramolecular interactions on the activation barriers for these motions. rsc.orgresearchgate.net

Furthermore, MD simulations are instrumental in understanding the binding of stilbene derivatives to their biological targets. For instance, in a study of stilbene derivatives as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), molecular docking combined with MD simulations was used to explore the possible binding modes and ligand-receptor interactions. mdpi.com Such simulations can provide a dynamic view of the binding process and help identify key amino acid residues involved in the interaction. mdpi.com

The table below summarizes the types of information that can be obtained from molecular dynamics simulations of stilbene derivatives.

| Simulation Aspect | Information Gained | Relevance to Compound Behavior |

| Conformational Analysis | Torsional angle distributions, Principal components of motion | Reveals the flexibility of the molecule and the preferred conformations in solution. |

| Solvation Shell Analysis | Radial distribution functions, Coordination numbers | Describes the arrangement of solvent molecules around the solute and its hydration properties. |

| Hydrogen Bonding Dynamics | Hydrogen bond lifetimes, Number of hydrogen bonds | Characterizes the strength and stability of intramolecular and intermolecular hydrogen bonds. |

| Binding to Biological Targets | Root-mean-square deviation (RMSD), Root-mean-square fluctuation (RMSF) | Assesses the stability of the ligand-protein complex and identifies flexible regions of the protein. |

| Free Energy Calculations | Binding free energies | Predicts the affinity of the ligand for its target, aiding in the design of more potent inhibitors. |

This table illustrates the application of molecular dynamics simulations in studying the dynamic behavior of molecules and is not an exhaustive list.

Biological Activity Studies: in Vitro and Non Human in Vivo Models

Research on Anti-Influenza Virus Properties of Nitrostilbenes

Studies on nitrostilbenes, a class of compounds derived from resveratrol (B1683913), have explored their potential as anti-influenza virus agents. Research has focused on understanding their mechanism of action in cellular models, revealing effects on viral replication, protein synthesis, and host-cell interactions.